molecular formula C11H9N3O4S B6721113 N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide

N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B6721113
M. Wt: 279.27 g/mol
InChI Key: QLGWVIFTINRKEX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide is a complex organic compound characterized by the presence of a cyanomethyl group, a nitro group, and a prop-2-ynyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-2-7-13(8-6-12)19(17,18)11-5-3-4-10(9-11)14(15)16/h1,3-5,9H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGWVIFTINRKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide typically involves multi-step reactions. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the alkylation of the sulfonamide nitrogen with propargyl bromide to introduce the prop-2-ynyl group. Finally, the cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The cyanomethyl group can act as a nucleophile, interacting with electrophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-3-nitrobenzenesulfonamide
  • N-(cyanomethyl)-N-prop-2-ynylbenzenesulfonamide

Comparison: N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications due to the synergistic effects of the nitro, cyanomethyl, and prop-2-ynyl groups .

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